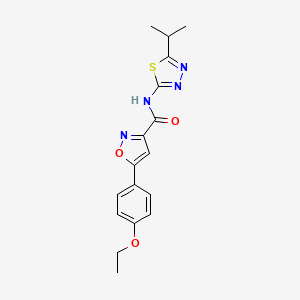
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Oxazole ring : Known for its role in various biological processes.
- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.
- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxazole and thiadiazole moieties. For instance:
- Molecular Docking Studies : Molecular docking simulations indicate strong binding affinity to cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and Src kinase .
- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.67 µM to 1.18 µM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, leading to programmed cell death .
Comparative Biological Activity Table
| Compound Type | Target Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| 5-(4-Ethoxyphenyl)-N-(5-propan-2-yl...) | MCF7 (Breast Cancer) | 0.67 | Apoptosis Induction |
| Similar Oxadiazole Derivative | HCT116 (Colon Cancer) | 0.80 | EGFR Inhibition |
| Thiadiazole Derivative | PC3 (Prostate Cancer) | 0.87 | Src Kinase Inhibition |
Case Studies
Recent research has provided insights into the efficacy of similar compounds:
- Zhang et al. Study : This study synthesized a series of oxadiazole derivatives and assessed their anticancer activity using TRAP PCR-ELISA assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Parikh et al. Research : Focused on the development of substituted oxadiazoles as anti-tuberculosis agents, demonstrating the versatility of these compounds in targeting multiple diseases .
特性
IUPAC Name |
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSIRDGYTKXTCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













